Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-

Cannabinoid receptor pharmacology Radioligand binding Structure-activity relationship

Forensic labs face co-elution risks when JWH-180 (C₂₅H₂₅NO) is misidentified as isomeric JWH-122 without an authenticated standard. This ≥98% crystalline solid resolves that ambiguity. - Confirmed by COSY/TOCSY NMR for unambiguous differentiation from JWH-019 and JWH-122. - CB1 Ki = 26 nM, CB2 Ki = 9.6 nM (~2.7-fold CB2 selectivity) per Huffman 2005, enabling CB2-biased studies without excessive CB1 activation. - Solubility: DMF 20 mg/mL, DMSO 10 mg/mL. Store at -20°C; ships at ambient temperature. Supplied as a DEA-exempt research reference standard for forensic validation and receptor pharmacology.

Molecular Formula C25H25NO
Molecular Weight 355.5 g/mol
CAS No. 824959-87-7
Cat. No. B588573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-
CAS824959-87-7
Synonyms(1-Propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)methanone;  JWH 180; 
Molecular FormulaC25H25NO
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC
InChIInChI=1S/C25H25NO/c1-3-9-18-14-15-22(20-11-6-5-10-19(18)20)25(27)23-17-26(16-4-2)24-13-8-7-12-21(23)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3
InChIKeyBMOMWXXAVVSIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

JWH-180 Synthetic Cannabinoid: Verified Procurement Guide


Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-, commonly designated JWH-180, is a synthetic cannabinoid belonging to the naphthoylindole class first synthesized by the John W. Huffman group at Clemson University [1]. It functions as a full agonist at both cannabinoid CB1 and CB2 receptors, with reported binding affinities of Ki = 26 ± 2 nM at CB1 and Ki = 9.6 ± 2.0 nM at CB2, yielding moderate CB2 selectivity of approximately 2.7-fold [1]. The compound has been detected in herbal blends sold as recreational drugs and is supplied as a ≥98% pure crystalline solid analytical reference standard for research and forensic applications [2].

Why JWH-180 Cannot Be Replaced by In-Class Naphthoylindoles


Within the naphthoylindole synthetic cannabinoid family, seemingly minor structural variations produce large shifts in receptor affinity, subtype selectivity, and physicochemical properties. JWH-180 possesses a unique dual N-propyl / 4-propyl-naphthalene substitution pattern [1] that distinguishes it from the archetypal JWH-018 (N-pentyl, unsubstituted naphthalene; CB1 Ki = 9 nM) and from the isomeric JWH-122 (C25H25NO, identical molecular formula but N-pentyl / 4-methyl-naphthalene; CB1 Ki = 0.69 nM, CB1-selective) [2]. These differences mean that JWH-180 cannot serve as a drop-in surrogate for JWH-018 or JWH-122 in receptor binding assays, forensic method validation, or metabolic studies without explicit re-validation. The quantitative evidence below documents where JWH-180's differentiation is both measurable and procurement-relevant.

JWH-180 Quantitative Differentiation Evidence


CB1/CB2 Receptor Binding Affinity vs. JWH-018

In the foundational Huffman 2005 structure-activity relationship study, JWH-180 and JWH-018 were evaluated under identical competitive binding conditions using [³H]CP-55,940 as the radioligand [1]. JWH-180 exhibited CB1 Ki = 26 ± 2 nM and CB2 Ki = 9.6 ± 2.0 nM (CB2 selectivity = 2.7x), whereas JWH-018 displayed CB1 Ki = 9 ± 5 nM and CB2 Ki = 2.9 ± 2.6 nM (CB2 selectivity = 3.1x). JWH-018 is approximately 2.9-fold more potent at CB1 and 3.3-fold more potent at CB2 than JWH-180, yet both compounds share a similar CB2-biased selectivity ratio [1][2].

Cannabinoid receptor pharmacology Radioligand binding Structure-activity relationship

Isomeric Selectivity Inversion: JWH-180 vs. JWH-122

JWH-180 and JWH-122 share the identical molecular formula C₂₅H₂₅NO (MW = 355.48 g/mol) yet exhibit opposite receptor selectivity profiles. JWH-180 is CB2-selective (CB1 Ki = 26 nM, CB2 Ki = 9.6 nM; CB2 selectivity = 2.7x) [1]. In contrast, JWH-122 (1-pentyl-2-methyl-3-(4-methyl-1-naphthoyl)indole) is CB1-selective, with reported CB1 Ki = 0.69 ± 0.05 nM and CB2 Ki = 1.2 ± 1.2 nM, yielding a CB1/CB2 ratio of approximately 1.7 [2]. This represents a complete inversion of receptor preference driven by the N-alkyl (propyl vs. pentyl) and naphthalene-4-substituent (propyl vs. methyl) differences, despite identical molecular mass.

Isomer pharmacology Cannabinoid receptor selectivity Forensic isomer differentiation

Physicochemical Differentiation: LogP and Solubility Profile

JWH-180 exhibits a calculated LogP of 7.32 (cLogP = 6.39) [1], reflecting the lipophilic contribution of the dual propyl substitution on the indole nitrogen and naphthalene 4-position. Solubility data indicate DMF = 20 mg/mL, DMSO = 10 mg/mL, and ethanol = 0.5 mg/mL . For comparison, the closely related JWH-181 (N-pentyl-2-methyl-3-(4-propyl-1-naphthoyl)indole) has a higher cLogP of 7.33 and reduced solubility (DMF = 10 mg/mL; DMSO and ethanol: slightly soluble) . The N-propyl (rather than N-pentyl) indole substitution in JWH-180 moderates lipophilicity and improves DMF/DMSO solubility relative to JWH-181 while retaining the 4-propyl-naphthalene pharmacophore.

Lipophilicity Formulation solubility Sample preparation

NMR-Based Differentiation from Isomeric Cannabinoids

A validated analytical methodology employing ¹H NMR combined with COSY and TOCSY two-dimensional techniques has been demonstrated to unambiguously differentiate the isomeric synthetic cannabinoids JWH-019, JWH-180, and JWH-122, which share identical or near-identical molecular masses [1]. Quantitative NMR (qNMR) using maleic acid as an internal standard enabled quantification of 0.5–50 mg cannabinoid per gram of herbal sample in 'Spice' products, with results comparable to HPLC-DAD [1]. This method provides a mass-spectrometry-independent route to confirm JWH-180 identity in seized materials, addressing the well-known limitation of GC-MS and LC-MS/MS methods that may fail to distinguish co-eluting or isobaric synthetic cannabinoid isomers [1].

Forensic analytical chemistry NMR spectroscopy Isomer identification

Procurement-Relevant Application Scenarios for JWH-180


Forensic Toxicology Reference Standard

JWH-180 (≥98% purity, Cayman Chemical) serves as a certified reference material for forensic laboratories conducting seized-drug analysis of herbal 'Spice' products. Because JWH-180 shares its molecular formula (C₂₅H₂₅NO, MW 355.48) with several other naphthoylindoles including JWH-122, unambiguous identification requires an authenticated reference standard. The published COSY/TOCSY NMR method [1] specifically validates JWH-180 differentiation from JWH-019 and JWH-122, providing forensic analysts with an MS-orthogonal confirmatory technique. Procurement of the reference standard from a DEA-licensed or equivalently regulated supplier (e.g., Cayman Chemical CAT N° 9001205) ensures chain-of-custody integrity for legal evidentiary purposes .

CB2 Receptor Pharmacology Research Probe

Researchers investigating CB2 receptor signaling without the confounding high-potency CB1 activation characteristic of JWH-018 (CB1 Ki = 9 nM) can employ JWH-180 (CB1 Ki = 26 nM, CB2 Ki = 9.6 nM) as a tool compound with documented, peer-reviewed binding data from the original Huffman 2005 study [2]. The ~2.7-fold CB2 selectivity, combined with moderate absolute affinity, positions JWH-180 as a candidate for CB2-biased signaling studies where excessive CB1 activation (as with JWH-018 or JWH-122) would complicate interpretation. Note that functional activity data (EC₅₀, cAMP, β-arrestin) are not yet published; users must independently characterize functional endpoints.

Analytical Method Development and Validation

JWH-180's distinct physicochemical profile—LogP 7.32, DMF solubility 20 mg/mL, DMSO solubility 10 mg/mL, ethanol solubility 0.5 mg/mL —necessitates its inclusion as a separate calibrator in multi-analyte LC-MS/MS or GC-MS methods. Its retention time and ionization characteristics differ from JWH-018 (cLogP ~6.43) and JWH-181 (cLogP 7.33) due to the N-propyl indole substitution [3]. Method developers procuring JWH-180 for panel validation should prepare primary stocks in DMF or DMSO at ≤10 mg/mL and confirm chromatographic resolution from JWH-122, which co-elutes under several published reverse-phase conditions.

Structure-Activity Relationship Studies

JWH-180 is one of the few published naphthoylindoles bearing a 4-propyl substituent on the naphthalene ring in combination with an N-propyl indole group. Comparative SAR analysis against JWH-018 (unsubstituted naphthalene), JWH-122 (4-methyl-naphthalene), and JWH-181/182 (4-propyl-naphthalene with N-pentyl indole) [2] enables systematic evaluation of how the 4-alkyl chain length on naphthalene modulates CB1 vs. CB2 affinity. The Huffman 2005 molecular docking studies specifically examined 3-(4-propyl-1-naphthoyl)indoles, providing a computational framework for interpreting JWH-180 binding data [2]. Procurement of JWH-180 alongside JWH-181 and JWH-182 as a matched set supports controlled SAR investigations.

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